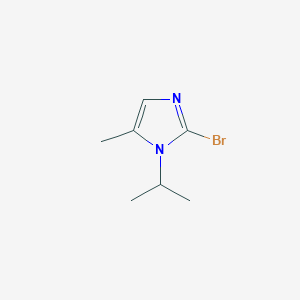
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole is a heterocyclic compound that contains both a benzothiazole and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .
Méthodes De Préparation
The synthesis of 2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 2-aminobenzothiazole with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. This is followed by the reaction with piperazine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential use as an antipsychotic agent due to its ability to interact with neurotransmitter receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to its potential antipsychotic effects. The compound may also inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole can be compared with other similar compounds, such as:
3-Piperazin-1-yl-1,2-benzothiazole: This compound also contains a benzothiazole and piperazine moiety but lacks the trifluoromethyl group.
8-Piperazin-1-ylimidazo[1,2-a]pyrazine: This compound has a similar piperazine moiety but a different heterocyclic core.
4-(3-Methoxyphenyl)piperazin-1-yl(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound contains a piperazine moiety and is studied for its anti-HIV activity.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and metabolic stability compared to similar compounds .
Propriétés
Formule moléculaire |
C12H12F3N3S |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
2-piperazin-1-yl-5-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H12F3N3S/c13-12(14,15)8-1-2-10-9(7-8)17-11(19-10)18-5-3-16-4-6-18/h1-2,7,16H,3-6H2 |
Clé InChI |
JVCKOFCFEMNXSC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC3=C(S2)C=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)



